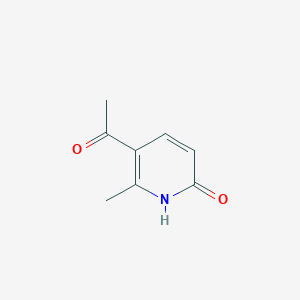

5-acetyl-6-methyl-2(1H)-pyridinone

Descripción general

Descripción

“5-acetyl-6-methyl-2(1H)-pyridinone” is a member of pyrrolizines . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .

Synthesis Analysis

The synthesis of “5-acetyl-6-methyl-2(1H)-pyridinone” has been reported in a study . The study reported the synthesis of three new compounds, one of which could be “5-acetyl-6-methyl-2(1H)-pyridinone”. The compounds were synthesized and characterized by single crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of “5-acetyl-6-methyl-2(1H)-pyridinone” has been analyzed using various techniques. The IUPAC name is 1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone . The InChI and InChIKey are also provided . The canonical SMILES is CC1=C(N2CCCC2=C1)C(=O)C .

Chemical Reactions Analysis

The chemical reactions of “5-acetyl-6-methyl-2(1H)-pyridinone” have been studied . The study reported that bipyridine-3’0-carbonitrile derivatives reacted with several halogen-containing reagents .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-acetyl-6-methyl-2(1H)-pyridinone” include a molecular weight of 163.22 g/mol . The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 163.099714038 g/mol .

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-Inflammatory Agents

The compound has been utilized in the synthesis of derivatives with potential as antimicrobial and anti-inflammatory agents. These derivatives have been tested against various strains of bacteria and fungi, showing promising results. Additionally, some synthesized compounds have been evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test in rats .

Synthesis of Dihydropyrimidinone (DHPM) Derivatives

5-acetyl-6-methyl-2(1H)-pyridinone: serves as a starting point for the synthesis of a new series of DHPM derivatives. These derivatives are known for a broad range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. They have also been identified as orally active antihypertensive agents .

Calcium Channel Blockers

Functionalized DHPMs derived from 5-acetyl-6-methyl-2(1H)-pyridinone have been found to be potent calcium channel blockers. These agents are crucial for the treatment of various cardiovascular diseases due to their ability to regulate the influx of calcium ions .

Analgesic Properties

Some derivatives of 5-acetyl-6-methyl-2(1H)-pyridinone exhibit analgesic properties. This makes them valuable for the development of new pain-relief medications, potentially offering alternatives to current analgesic drugs .

Development of Functional Materials

The compound has been exploited in the development of functional materials such as polymers, adhesives, and dyes. Its derivatives can be incorporated into materials to enhance their properties or to impart new functionalities .

Synthesis of Quinazoline Derivatives

A novel method involving 5-acetyl-6-methyl-2(1H)-pyridinone has been proposed for the synthesis of quinazoline derivatives. These derivatives are significant due to their antiproliferative, antibacterial, analgesic, anti-inflammatory, and antimalarial activities. The development of new methods for the synthesis of biologically active compounds like quinazolines is a promising area of research .

Propiedades

IUPAC Name |

5-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTLWXFRVOPSNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403122 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-6-methyl-2(1H)-pyridinone | |

CAS RN |

5220-65-5 | |

| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

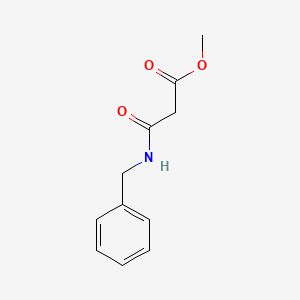

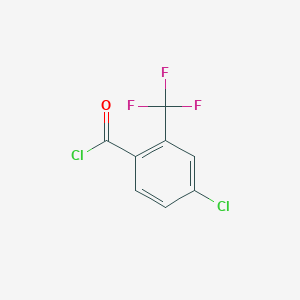

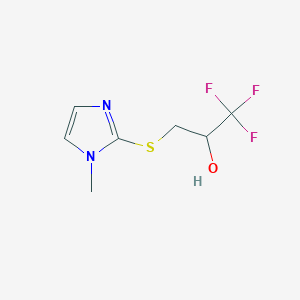

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B1365666.png)

![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)